2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes amino, methoxy, hydroxy, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the ultrasound-assisted synthesis using barium titanate nanoparticles as a heterogeneous catalyst. This method involves the reaction of Kojic acid or 1-tosyl-1H-indol-4-ol with aromatic aldehyde and malononitrile under ultrasonic irradiation . The reaction conditions are mild, and the process is environmentally friendly, offering high yields and easy purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of ultrasound-assisted synthesis and heterogeneous catalysts can be adapted for industrial applications, ensuring efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxicity against cancer cell lines.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile involves its interaction with cellular targets. The compound’s cytotoxicity is believed to be due to its ability to interfere with cellular processes, potentially by inducing oxidative stress or disrupting cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenylnicotinonitriles: Known for their cytotoxicity and photophysical properties.
2-amino-4,6-dihydroxypyrimidine derivatives: Investigated for their anti-inflammatory and antimicrobial activities.
Uniqueness
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O5/c1-23-10-3-4-14(24-2)11(7-10)16-12(8-19)18(20)25-15-6-9(21)5-13(22)17(15)16/h3-7,16,21-22H,20H2,1-2H3 |
InChI Key |
ZHNBHUIOOBULMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=CC(=CC(=C23)O)O)N)C#N |
Origin of Product |
United States |
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